molecular formula C21H26N2O3S2 B022876 (S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate CAS No. 110143-57-2

(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate

Cat. No. B022876
M. Wt: 418.6 g/mol
InChI Key: MNASKBKMMDZKHG-LNLFQRSKSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex structures like (S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate often involves multi-step reactions and enantioselective catalysis to achieve desired stereochemistry. For example, Meng et al. (2008) described a highly enantioselective sequential hydrogenation process for converting ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, which showcases the type of methodology that might be applicable to synthesizing parts of the target molecule (Meng, Zhu, & Zhang, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule can be characterized using various spectroscopic techniques, including FT-IR, Raman spectroscopy, and X-ray diffraction. Kıbrız et al. (2013) performed a detailed analysis of the molecular structure of a related compound, including vibrational spectra and theoretical calculations, to understand its geometric parameters and electronic properties (Kıbrız et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Studies on related molecules demonstrate various reactions, including dimerization, cyclization, and conjugate additions, which highlight the versatility and reactivity of these compounds. For instance, Lvov et al. (2017) described the base-induced aerobic dimerization of a related compound, revealing insights into potential reactivities (Lvov et al., 2017).

Scientific Research Applications

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

The compound was involved in the synthesis and characterization of new quinazolines, revealing its potential as antimicrobial agents. The study focused on the synthesis of aryl-N-{[({4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl} carbonylamino)amino]thioxo methyl)-amides and their subsequent screening for antibacterial and antifungal activities against pathogens like Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi such as C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).

New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities

The study delved into the reactivity of the compound towards various reagents to synthesize arylidene, pyridine, thiophene, and anilide derivatives, along with their fused derivatives. These newly synthesized products were further evaluated for their antimicrobial activities against bacterial isolates like Escherichia coli, Xanthomonas citri, and fungal isolates like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Synthesis of 5-enamine-4-thiazolidinone Derivatives with Trypanocidal and Anticancer Activity

This research explored the synthesis of novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters and evaluated their trypanocidal activity against parasites like Trypanosoma brucei brucei and Trypanosoma brucei gambiense. Some compounds demonstrated significant anticancer activity against a panel of human tumor cell lines (Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, & Lesyk, 2019).

Production of Ethyl (R)-2-hydroxy-4-phenylbutanoate via Reduction in an Interface Bioreactor

The compound was utilized in an interface bioreactor for the production of ethyl (R)-2-hydroxy-4-phenylbutanoate, a valuable intermediate in synthesizing various anti-hypertension drugs. This study highlighted the microbial reduction process and the high enantiomeric excess achieved in the production of this medically significant compound (Oda, Inada, Kobayashi, & Ohta, 1998).

Biological Evaluation and Pharmacological Activities

Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates

This research focused on synthesizing and evaluating the anti-inflammatory, analgesic, and antioxidant activities of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates. The study also included molecular docking to predict binding modes on cyclooxygenase-1 (COX-1) and COX-2 for the tested compounds, correlating the anti-inflammatory activity with the docking results (Attimarad, Khedr, & Aldhubiab, 2017).

Design, Synthesis, and Evaluation of N-(substituted benzothiazol-2-yl)amides as Anticonvulsant and Neuroprotective

A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effect. The study highlighted the promising potential of these compounds in providing anticonvulsant effects coupled with neuroprotective properties, paving the way for the development of safer and more effective anticonvulsants (Hassan, Khan, & Amir, 2012).

properties

IUPAC Name

ethyl (2S)-2-[[(2S,6R)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S2/c1-2-26-21(25)16(11-10-15-7-4-3-5-8-15)23-17-14-28-19(13-22-20(17)24)18-9-6-12-27-18/h3-9,12,16-17,19,23H,2,10-11,13-14H2,1H3,(H,22,24)/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNASKBKMMDZKHG-LNLFQRSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CNC2=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CNC2=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551715
Record name Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate

CAS RN

110143-57-2
Record name Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
Reactant of Route 2
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
Reactant of Route 3
Reactant of Route 3
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
Reactant of Route 4
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
Reactant of Route 5
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate
Reactant of Route 6
(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate

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